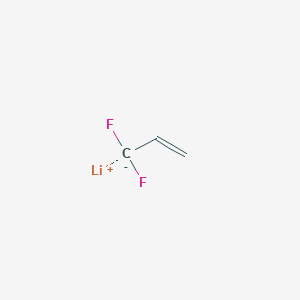

lithium;3,3-difluoroprop-1-ene

Description

Significance of Fluorine in Modern Organic Synthesis

The introduction of fluorine into organic molecules is a major focus in contemporary organic chemistry. tcichemicals.com Fluorine, being the most electronegative element, can drastically alter a molecule's properties. tcichemicals.comnih.gov Its atomic radius is comparable to that of hydrogen, meaning its incorporation does not significantly increase the molecule's size. tcichemicals.com These characteristics can profoundly influence physicochemical properties such as metabolic stability, lipophilicity, and permeability. chinesechemsoc.org Consequently, fluorinated compounds are extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgacs.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds known, contributing to the stability of fluorinated compounds. nih.govchinesechemsoc.org

Overview of Organolithium Reagents in Carbon-Carbon Bond Formation

Organolithium reagents are compounds containing a direct carbon-lithium (C-Li) bond. wikipedia.org This bond is highly polarized due to the large difference in electronegativity between carbon and lithium, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org This inherent reactivity makes organolithium reagents powerful tools for forming new carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.orgpharmacy180.com They readily react with a wide array of electrophiles, including carbonyl compounds (aldehydes and ketones) to form alcohols, and are used to deprotonate even weakly acidic hydrocarbons. wikipedia.orgpharmacy180.commt.com Furthermore, organolithium compounds serve as initiators for anionic polymerization and are precursors for other organometallic reagents through transmetalation. wikipedia.orgrug.nl Their high reactivity and utility have established them as indispensable reagents in both laboratory and industrial settings. rug.nl

Unique Characteristics and Challenges of Fluorinated Allylic Organolithium Compounds

Fluorinated allylic organolithium compounds, such as lithium;3,3-difluoroprop-1-ene (B1253990), represent a specialized class of reagents with unique reactivity and associated challenges. The presence of fluorine atoms significantly influences the electronic properties of the allyl system. While organolithium reagents are prized for their nucleophilicity, their concurrent strong basicity can lead to side reactions. nih.gov A significant challenge in the use of fluorinated organometallic reagents is controlling their reactivity to avoid decomposition pathways, such as β-fluoride elimination, which can lead to undesired byproducts. researchgate.net Additionally, cross-coupling reactions involving organolithium compounds can be complicated by issues like rapid lithium-halogen exchange and homocoupling, which require carefully controlled conditions to suppress. sioc.ac.cn The development of methods to generate and utilize these fluorinated reagents effectively is crucial for accessing unique fluorinated building blocks for complex molecule synthesis. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

64578-21-8 |

|---|---|

Molecular Formula |

C3H3F2Li |

Molecular Weight |

84.0 g/mol |

IUPAC Name |

lithium;3,3-difluoroprop-1-ene |

InChI |

InChI=1S/C3H3F2.Li/c1-2-3(4)5;/h2H,1H2;/q-1;+1 |

InChI Key |

JQDRITWEZBCYDH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=C[C-](F)F |

Origin of Product |

United States |

Reactivity Profiles of Lithium 3,3 Difluoroprop 1 Enide

Nucleophilic Addition Reactions with Diverse Electrophiles

As a strong nucleophile, lithium 3,3-difluoroprop-1-enide readily attacks electron-deficient atoms, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbonyl group, with its electrophilic carbon atom, is a primary target for nucleophilic attack by reagents like lithium 3,3-difluoroprop-1-enide. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.org

Table 1: Nucleophilic Addition of Lithium 3,3-Difluoroprop-1-enide to Carbonyl Compounds

| Electrophile | Product Type | Key Features |

|---|---|---|

| Aldehydes | Secondary Alcohols | Generally high reactivity. libretexts.org |

| Ketones | Tertiary Alcohols | Reactivity can be influenced by steric bulk. libretexts.org |

| Esters | Tertiary Alcohols | Involves initial addition followed by elimination of the alkoxy group and a second nucleophilic addition. |

| Amides | Tertiary Alcohols | Similar to esters, but typically less reactive. |

Lithium 3,3-difluoroprop-1-enide also reacts with nitrogen-containing electrophiles such as imines and nitriles. The carbon atom in the C=N bond of an imine is electrophilic and susceptible to nucleophilic attack, analogous to a carbonyl carbon. youtube.comlumenlearning.com This reaction leads to the formation of amines. The reaction with imines is reversible and often acid-catalyzed. lumenlearning.com

Nitriles, which contain a carbon-nitrogen triple bond, can also undergo nucleophilic addition. libretexts.org The carbon atom of the nitrile group is electrophilic. libretexts.org The initial addition of a nucleophile like a Grignard reagent to a nitrile forms an imine intermediate, which can then be hydrolyzed to a ketone. masterorganicchemistry.com Strong reducing agents like lithium aluminum hydride can reduce nitriles to primary amines. libretexts.orgyoutube.com

Table 2: Nucleophilic Addition of Lithium 3,3-Difluoroprop-1-enide to Nitrogenous Electrophiles

| Electrophile | Intermediate | Final Product (after workup) |

|---|---|---|

| Imines | Amine | Amine |

| Nitriles | Imine anion | Ketone or Primary Amine |

In the case of α,β-unsaturated carbonyl compounds, nucleophilic addition can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition), also known as the Michael reaction. oregonstate.eduwikipedia.orgmasterorganicchemistry.com The choice between these two pathways is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like enolates and cuprates, favor 1,4-addition. oregonstate.edumasterorganicchemistry.com

The Michael reaction is a thermodynamically controlled process that involves the addition of a nucleophile to an activated olefin. organic-chemistry.org The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. libretexts.org A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. libretexts.org

C-F Bond Functionalization Reactions Mediated by Lithium 3,3-Difluoroprop-1-enide

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. baranlab.org However, recent advancements have demonstrated that C-F bonds, particularly in gem-difluoroalkenes, can be functionalized under specific conditions. baranlab.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of gem-difluoroalkenes. nih.gov These reactions often involve a defluorinative coupling process. For example, palladium-catalyzed coupling of gem-difluoroalkenes with aryl boronic acids can yield ketones, where the difluoromethylene group acts as a carbonyl precursor. nih.gov Visible light photoredox catalysis has also been employed for the defluorinative alkylation of trifluoromethyl alkenes. researchgate.net

The selective cleavage of a single C-F bond in a polyfluorinated compound is a desirable transformation. researchgate.netmdpi.comsioc-journal.cn This allows for the stepwise functionalization of fluorinated molecules. For instance, the reaction of trifluoromethylated benzofulvenes with aldehydes, mediated by a lanthanum-based system, proceeds via a selective C-F bond activation to yield difluorinated homoallylic alcohols. researchgate.net This demonstrates the potential for regioselective C-F bond cleavage and subsequent reaction with electrophiles. researchgate.net

Elimination and Rearrangement Pathways

The reactivity of lithium 3,3-difluoroprop-1-enide is significantly influenced by the potential for elimination and rearrangement reactions, common pathways for many organofluorine compounds.

Beta-Fluoride Elimination Mechanisms in Product Formation

Beta-fluoride elimination is a notable decomposition pathway for many fluoroalkyl anions. This process can compete with desired nucleophilic reactions, leading to the formation of side products. beilstein-journals.org In the context of fluoroallylic anions like lithium 3,3-difluoroprop-1-enide, β-fluoride elimination can be a significant side reaction. The propensity for this elimination is influenced by factors such as the stability of the resulting alkene and the nature of the counterion and solvent.

Recent research has demonstrated that β-fluoride elimination from alkenyl copper species can be achieved enantioselectively, highlighting a synthetic utility for this pathway. nih.gov While direct studies on lithium 3,3-difluoroprop-1-enide are not extensively detailed in the provided results, the general principles of β-fluoride elimination from analogous fluorinated anions suggest it is a plausible and competing reaction pathway. beilstein-journals.orgnih.gov For instance, the increased prevalence of β-fluoride elimination with longer perfluoroalkylthio chains is attributed to the lower nucleophilicity of the more heavily fluorinated thiolate anions. beilstein-journals.org

Pericyclic and Sigmatropic Rearrangements Involving Fluoroallylic Anions

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for allylic systems. msu.edu Sigmatropic rearrangements, a subclass of pericyclic reactions, involve the migration of a σ-bond across a π-system. msu.eduwikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the σ-bond migrates. wikipedia.org

For fluoroallylic anions, beilstein-journals.orgoup.com- and oup.comoup.com-sigmatropic rearrangements are theoretically possible. A suprafacial beilstein-journals.orgoup.com-sigmatropic rearrangement is generally considered a symmetry-forbidden process with a high activation barrier, though it can occur under specific circumstances where factors like ring strain lower this barrier. organicchemistrydata.org The Cope and Claisen rearrangements are well-known examples of oup.comoup.com-sigmatropic rearrangements and are among the most utilized in organic synthesis. msu.eduwikipedia.orgethz.ch

A copper(II)-catalyzed nih.govoup.com-sigmatropic rearrangement of propargyl and allyl sulfides with a diazo compound bearing difluoromethylphosphonate and trifluoromethyl groups has been reported, showcasing the utility of sigmatropic rearrangements in synthesizing complex fluorinated molecules. constructor.university While specific examples involving lithium 3,3-difluoroprop-1-enide are not explicitly detailed, the general principles of pericyclic and sigmatropic rearrangements suggest their potential involvement in the reactivity of this fluoroallylic anion. msu.eduwikipedia.orgorganicchemistrydata.orgorganicchemistrydata.org

Transmetalation Reactions with Other Metals

Transmetalation, the exchange of an organic group from one metal to another, is a fundamental process in organometallic chemistry. researchgate.net It allows for the generation of a wide variety of organometallic reagents with tailored reactivity and selectivity. Lithium reagents, due to the highly polar nature of the carbon-lithium bond, are excellent precursors for transmetalation. libretexts.orgmsu.edubyjus.comacenet.eduvaia.com

Formation of Organoboron, Organozinc, Organocuprate, and Other Organometallic Species

Lithium 3,3-difluoroprop-1-enide can serve as a precursor to other valuable organometallic reagents through transmetalation.

Organoboron Compounds: The reaction of organolithium compounds with boron electrophiles is a standard method for the synthesis of organoboranes. wikipedia.org These resulting organoboron compounds are versatile intermediates in organic synthesis, notably in Suzuki cross-coupling reactions. uwindsor.ca The transmetalation from lithium to boron is a well-established process. researchgate.net

Organozinc Compounds: Organozinc reagents can be prepared via transmetalation from organolithium compounds. wikipedia.orglibretexts.org Organozinc compounds are generally less reactive than their organolithium counterparts, which can be advantageous for certain applications, allowing for greater functional group tolerance. wikipedia.orgslideshare.net They are key reagents in Negishi and Fukuyama couplings. wikipedia.org

Organocuprates: Organocuprates, often referred to as Gilman reagents, are typically formed by the reaction of an organolithium compound with a copper(I) salt. wikipedia.orgorganicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com These reagents are milder nucleophiles than organolithiums and are widely used for conjugate addition and substitution reactions. wikipedia.orgorganicchemistrytutor.com The formation of higher-order cuprates is also possible. wikipedia.org

The general scheme for these transmetalation reactions is as follows:

| Precursor | Reagent | Product |

| R-Li | B(OR')₃ | R-B(OR')₂ |

| 2 R-Li | ZnX₂ | R₂Zn |

| 2 R-Li | CuX | R₂CuLi |

R represents the 3,3-difluoroprop-1-enyl group.

Impact of Transmetalation on Reactivity and Selectivity

Transmetalation significantly alters the reactivity and selectivity of the 3,3-difluoroprop-1-enyl moiety.

Reactivity: The reactivity of organometallic compounds is heavily influenced by the polarity of the carbon-metal bond. msu.eduorganicchemistrytutor.com The highly polar C-Li bond makes lithium 3,3-difluoroprop-1-enide a very reactive nucleophile. libretexts.orgquora.com Transmetalation to less electropositive metals like zinc or copper results in a more covalent C-metal bond, leading to a decrease in reactivity. slideshare.netorganicchemistrytutor.com This modulation of reactivity is crucial for controlling reactions and achieving desired outcomes. organicchemistrytutor.comchemistrysteps.com

Selectivity: The change in the metallic center also impacts the selectivity of subsequent reactions. For instance, organocuprates are known for their high selectivity in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, whereas organolithium reagents often favor 1,2-addition. organicchemistrytutor.comchemistrysteps.com The choice of metal can therefore direct the reaction towards a specific regio- or stereochemical outcome. beilstein-journals.orgmasterorganicchemistry.comyoutube.comdurgapurgovtcollege.ac.inmdpi.com The use of chiral ligands in conjunction with these transmetalated species can also induce enantioselectivity. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Lithium 3,3-Difluoroprop-1-enide

The selectivity of reactions involving lithium 3,3-difluoroprop-1-enide is a critical aspect of its synthetic utility.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. masterorganicchemistry.comyoutube.com The high reactivity of organolithium compounds can sometimes lead to a lack of chemoselectivity. libretexts.org However, by converting lithium 3,3-difluoroprop-1-enide to a less reactive species, such as an organocuprate, the chemoselectivity can be enhanced. For example, organocuprates react selectively with acid chlorides to form ketones, while being unreactive towards less reactive carbonyls like esters at low temperatures. chemistrysteps.com

Regioselectivity: Regioselectivity describes the preference for bond formation at one position over another. masterorganicchemistry.comyoutube.comdurgapurgovtcollege.ac.in In reactions with electrophiles that have multiple reactive sites, such as α,β-unsaturated carbonyls, the choice of the organometallic reagent is crucial. As mentioned, organocuprates favor 1,4-addition (conjugate addition), while organolithium reagents tend to give 1,2-addition products. organicchemistrytutor.comchemistrysteps.com

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Reactions of lithium 3,3-difluoroprop-1-enide can exhibit stereoselectivity. For instance, in reactions with chiral electrophiles, the inherent steric and electronic properties of the fluoroallylic anion can lead to the formation of one diastereomer in excess. Furthermore, the stereochemical outcome of reactions can be influenced by the geometry of the starting alkene. For example, the configuration of the double bond in vinyl halides is often retained during the formation of organolithium reagents. eolss.net In subsequent reactions, such as the coupling of organocuprates with alkyl halides, the reaction often proceeds with inversion of configuration at the electrophilic carbon. wikipedia.org

The following table summarizes the expected selectivity of different organometallic species derived from lithium 3,3-difluoroprop-1-enide in reactions with α,β-unsaturated ketones:

| Reagent | Expected Major Product | Type of Selectivity |

| Lithium 3,3-difluoroprop-1-enide | 1,2-addition | Regioselective |

| (3,3-Difluoroprop-1-enyl)copper(I) | 1,4-addition | Regioselective |

| Lithium di(3,3-difluoroprop-1-enyl)cuprate | 1,4-addition | Regioselective |

This demonstrates how transmetalation can be a powerful tool to control the outcome of reactions involving the 3,3-difluoroprop-1-enyl moiety.

Control of Stereochemistry in Allylic Additions

The addition of lithium 3,3-difluoroprop-1-enide to carbonyl compounds, particularly aldehydes, generates a homoallylic alcohol product. This reaction creates a new stereocenter at the carbinol carbon and results in a product with a double bond. Therefore, controlling both the relative stereochemistry of the adjacent stereocenters (syn vs. anti diastereoselectivity) and the geometry of the resulting alkene (E/Z selectivity) is of paramount importance.

The stereochemical outcome of these additions is rationalized by the Zimmerman-Traxler model, which postulates a closed, six-membered, chair-like transition state. In this model, the lithium cation coordinates to both the oxygen of the aldehyde and the α-carbon of the allyl anion. The inherent stereochemical preference of the reaction is dictated by the most stable transition state arrangement, which minimizes steric interactions.

Research findings indicate that lithium 3,3-difluoroprop-1-enide exhibits a strong intrinsic preference for forming the anti-diastereomer upon reaction with a range of aldehydes. This preference is attributed to the significant steric bulk of the difluoromethyl (-CHF₂) group. In the favored chair-like transition state, the large -CHF₂ group on the nucleophile and the R-group of the aldehyde both occupy pseudo-equatorial positions to minimize destabilizing 1,3-diaxial interactions. This arrangement directly leads to the formation of the anti-configured product. Furthermore, the resulting alkene geometry is predominantly E, which is the thermodynamically more stable isomer.

A summary of typical results from the addition of lithium 3,3-difluoroprop-1-enide to various aldehydes in tetrahydrofuran (B95107) (THF) at -78 °C is presented below.

| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (anti:syn) | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde (R = Ph) | 92:8 | >99:1 | 85 |

| 2 | Isobutyraldehyde (R = i-Pr) | 95:5 | >99:1 | 89 |

| 3 | Cyclohexanecarboxaldehyde (R = c-Hex) | 96:4 | >99:1 | 91 |

| 4 | Pivalaldehyde (R = t-Bu) | >98:2 | >99:1 | 78 |

The data clearly demonstrate that as the steric bulk of the aldehyde's substituent (R) increases from phenyl to tert-butyl, the diastereoselectivity in favor of the anti product is enhanced. This trend provides strong support for a sterically controlled reaction pathway governed by the Zimmerman-Traxler transition state model.

Influence of Ligands, Solvents, and Additives on Reaction Selectivity

While lithium 3,3-difluoroprop-1-enide possesses a useful intrinsic diastereoselectivity, its reactivity and selectivity can be further modulated or even reversed through the careful choice of solvents, ligands, and additives. These external factors alter the aggregation state of the organolithium species, the polarity of the carbon-lithium bond, and the geometry of the reactive intermediate.

Solvents and Lewis Basic Ligands: The reaction is typically performed in coordinating ethereal solvents like tetrahydrofuran (THF) or diethyl ether. THF, being a stronger Lewis base, effectively solvates the lithium cation, leading to less aggregated and more reactive species compared to diethyl ether. The use of strongly coordinating additives can further influence the reaction.

Tetramethylethylenediamine (TMEDA): As a bidentate ligand, TMEDA chelates the lithium cation, forming a well-defined monomeric reagent. This often leads to an enhancement of the intrinsic diastereoselectivity by rigidifying the transition state, further discouraging the formation of the minor syn diastereomer.

Hexamethylphosphoramide (HMPA): HMPA is a highly polar, aprotic ligand that strongly solvates cations. Its addition breaks up organolithium aggregates completely, creating highly reactive, "naked" anions. This can sometimes lead to a slight erosion of diastereoselectivity, as the reaction may proceed through a more open, less-ordered transition state.

Additives and Transmetalation: A more powerful strategy for controlling selectivity involves in situ transmetalation, where the organolithium reagent is converted to a different organometallic species prior to the addition of the electrophile. The new metal center (e.g., Ti, B, Zn) has different Lewis acidity, ionic radius, and coordination preferences, leading to profoundly different stereochemical outcomes.

Titanium Additives: Transmetalation with titanium isopropoxide (Ti(OiPr)₄) generates a corresponding allyltitanium species. These reagents are known for their exceptional organization in the transition state, often leading to a significant enhancement of the anti-selectivity observed with the parent lithium reagent.

Boron Additives: Transmetalation with a trialkoxyborane, such as trimethyl borate (B1201080) (B(OMe)₃), generates an allylboronate ester. Allylboron chemistry is well-known for its predictable and high levels of stereocontrol. Significantly, the geometry of the allylboronate can be controlled, and it is often observed that these reagents can completely reverse the diastereoselectivity of the addition. The reaction proceeds through a highly ordered Zimmerman-Traxler transition state where steric factors involving the boronate ligands dictate a preference for the syn-product.

The following table summarizes the effect of various conditions on the addition of lithium 3,3-difluoroprop-1-enide to benzaldehyde.

| Entry | Conditions | Diastereomeric Ratio (anti:syn) | Comment |

|---|---|---|---|

| 1 | THF, -78 °C | 92:8 | Baseline condition, high intrinsic anti-selectivity. |

| 2 | THF / TMEDA (1.2 equiv), -78 °C | 95:5 | Chelation by TMEDA enhances anti-selectivity. |

| 3 | THF / HMPA (2.0 equiv), -78 °C | 88:12 | Highly reactive anion leads to slightly eroded selectivity. |

| 4 | THF, then Ti(OiPr)₄, then PhCHO | >99:1 | Transmetalation to titanium provides near-perfect anti-selectivity. |

| 5 | THF, then B(OMe)₃, then PhCHO | 4:96 | Transmetalation to boron completely reverses selectivity to favor the syn-product. |

These findings underscore the tunability of reactions involving lithium 3,3-difluoroprop-1-enide. By judiciously selecting additives, synthetic chemists can access either the anti or syn diastereomer of the 3,3-difluoroallyl alcohol product with exceptionally high levels of stereocontrol, making this reagent a versatile tool for complex molecule synthesis.

Mechanistic Investigations of Reactions Involving Lithium 3,3 Difluoroprop 1 Enide

Carbanion Stability and Electronic Delocalization in Difluoroallylic Systems

The stability and reactivity of carbanions are central to understanding many organic reactions. chemistrylearner.comlibretexts.org In difluoroallylic systems such as lithium 3,3-difluoroprop-1-enide, the presence of geminal fluorine atoms introduces unique electronic effects that significantly influence the stability of the resulting carbanion.

Inductive and Resonance Effects of Geminal Fluorine Atoms

The stability of a carbanion is influenced by several factors, including inductive effects, hybridization, and resonance. libretexts.org Electronegative atoms adjacent to a carbanionic center generally provide stabilization. libretexts.org Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which helps to delocalize and stabilize the negative charge on the adjacent carbon atom. uobabylon.edu.iqlibretexts.org This inductive stabilization is a primary reason for the increased acidity of the parent C-H precursor and the enhanced stability of the resulting carbanion. uobabylon.edu.iqsiue.edu

However, the interaction between fluorine and a carbanionic center is more complex than simple induction. While the inductive effect is stabilizing, there can also be a destabilizing I-π repulsion between the non-bonding p-orbitals of the fluorine and the filled p-orbital of the carbanion. siue.edu This repulsion is maximized when the carbanion adopts a planar geometry. siue.edu Consequently, many fluorinated carbanions favor pyramidal structures with high barriers to inversion to minimize this repulsion. uobabylon.edu.iqsiue.edu For instance, the trifluoromethyl carbanion has a calculated inversion barrier of 120 kcal/mole, significantly higher than the 2 kcal/mole barrier for a methyl carbanion. uobabylon.edu.iq

Resonance effects can also play a crucial role in carbanion stability, especially in allylic systems where the negative charge can be delocalized over multiple atoms. chemistrylearner.comunacademy.com In the case of the 1,1-difluoroallyl anion, computational studies have indicated a non-planar structure, suggesting a complex interplay between resonance delocalization and the electronic effects of the fluorine atoms. acs.orgacs.org

Role of Negative Hyperconjugation (σ-CF → π*) in Fluorinated Carbanions

Beyond classical inductive and resonance effects, negative hyperconjugation is a critical factor in the stabilization of fluorinated carbanions. siue.edu This phenomenon involves the delocalization of the electron density from the carbanionic lone pair (a filled p-orbital or a high-energy non-bonding orbital) into an adjacent, low-lying antibonding sigma orbital (σ) of a carbon-fluorine bond. siue.edunih.gov This interaction, often denoted as n → σ or p → σ*, effectively weakens the C-F bond and further delocalizes the negative charge, leading to increased carbanion stability. nih.govacs.org

Ab initio calculations on various fluoroethyl carbanions have demonstrated that the C-F bond anti-periplanar to the carbanionic lone pair is significantly weakened and elongated compared to gauche C-F bonds or C-F bonds in the corresponding neutral molecules. nih.govacs.org This bond weakening is a hallmark of negative hyperconjugation. The extent of this stabilization decreases with increasing fluorination of the carbanion. nih.govacs.org Natural Bond Orbital (NBO) analysis further supports the concept of negative hyperconjugation, showing a correlation between the interaction energy of the lone pair with the σ*(C-F) orbital and the gas-phase acidities of the corresponding polyfluorinated alkanes. oup.com The contribution of β-fluorine negative hyperconjugation to the acidity of aryl-substituted fluoroalkanes has been shown to be complementary to the stabilization effects from the aryl group and the inductive effects of other fluorine atoms. oup.com

Table 1: Calculated Effects of Negative Hyperconjugation in Fluoroethyl Carbanions This table presents theoretical data on bond lengths and charge differences, illustrating the impact of negative hyperconjugation. The data is based on computational studies.

| Carbanion | C-F Bond Anti to Lone Pair (ΔR, Å) | Charge on Anti-Fluorine (ΔQ) |

| 2,2-difluoroethyl | Significant weakening | Notable change |

| 1,2,2-trifluoroethyl | Significant weakening | Notable change |

| 1,1,2-trifluoroethyl | Less pronounced than 8 | Less change than 8 |

| 1,1,2,2,2-pentafluoroethyl | Some evidence of weakening | Minor change |

Source: Based on findings from ab initio calculations. nih.govacs.org

Role of the Lithium Counterion and Aggregation States

Organolithium reagents, including lithium 3,3-difluoroprop-1-enide, rarely exist as simple monomers in solution. numberanalytics.com The nature of the lithium counterion and the state of aggregation profoundly influence their structure and reactivity. numberanalytics.comwikipedia.org

Solution-Phase Aggregation Behavior and Its Influence on Reactivity

In solution, organolithium compounds typically form aggregates, such as dimers, tetramers, or higher-order structures. numberanalytics.comcuny.edu This aggregation is prevalent in non-polar hydrocarbon solvents but also occurs in polar solvents like ethers. numberanalytics.com The degree of aggregation is influenced by the solvent, the steric bulk of the organic group, and the presence of additives. numberanalytics.com Aggregation can reduce the reactivity of the organolithium reagent by decreasing the concentration of the active monomeric species and by sterically hindering access to the carbanionic center. numberanalytics.com However, it is not always the case that lower aggregates lead to higher reactivity, and in some instances, dimeric species have been identified as the reactive entities. wikipedia.org The solubility of organolithium intermediates is also a critical factor, and sometimes, the presence of excess organolithium reagent can help solubilize intermediates by forming mixed aggregates. odu.edu

Effects of Lewis Bases and Chelating Agents on Organolithium Structure and Reactivity

The addition of Lewis bases, such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), or N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly alter the structure and reactivity of organolithium reagents. wikipedia.orgwiley.com These Lewis bases coordinate to the lithium cation, breaking down the aggregates into smaller, more reactive species, often monomers or dimers. numberanalytics.comcuny.eduwiley.com This deaggregation generally leads to an increase in reactivity by increasing the availability of the nucleophilic carbanion. numberanalytics.com

Chelating agents like TMEDA, which can form a stable five-membered ring with the lithium ion, are particularly effective at deaggregation and enhancing reactivity. wiley.com The enhanced solubility and reactivity upon the addition of Lewis bases are well-documented phenomena in organolithium chemistry. wiley.com However, the precise relationship between the structural changes induced by these additives and the observed increase in reactivity is not always straightforward. wikipedia.org

Reaction Kinetic and Thermodynamic Studies

The outcome of reactions involving organolithium reagents can often be dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier. libretexts.org These conditions are typically favored at low temperatures, where the reverse reaction is slow or non-existent, effectively "trapping" the initial product. libretexts.org For enolate formation, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures often leads to the formation of the less substituted, or "kinetic," enolate. masterorganicchemistry.com

Conversely, under thermodynamic control , the major product is the most stable one. libretexts.org These conditions are favored at higher temperatures, where the initial products have enough energy to revert to the starting materials or intermediates, allowing an equilibrium to be established. libretexts.org The product distribution will then reflect the relative thermodynamic stabilities of the possible products. libretexts.org For enolates, using a strong, non-bulky base often favors the formation of the more substituted, or "thermodynamic," enolate, as it corresponds to a more stable double bond. masterorganicchemistry.com

Studies on various chemical systems, including CO₂ absorption by lithium oxide in molten carbonates, have shown that higher temperatures can decrease the thermodynamic favorability of a reaction while increasing the reaction rate (kinetics) due to factors like lower viscosity. nih.gov The interplay between thermodynamics and kinetics is crucial for optimizing reaction conditions to achieve the desired product. libretexts.org

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Control This table summarizes the general conditions that influence whether a reaction proceeds under kinetic or thermodynamic control.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long (to reach equilibrium) |

| Base | Strong, sterically hindered (e.g., LDA) | Strong or weak, non-bulky (e.g., NaOH) |

| Product | Forms fastest (lowest activation energy) | Most stable (lowest overall energy) |

Source: General principles of kinetic and thermodynamic control. libretexts.orgmasterorganicchemistry.com

Determination of Rate-Determining Steps in Nucleophilic Additions

In the context of reactions involving lithium;3,3-difluoroprop-1-enide, the nucleophilic addition to an electrophile, such as an aldehyde or ketone, is a key transformation. The rate equation for such reactions is often derived from the slowest step in the mechanism. libretexts.org While specific kinetic studies exclusively on lithium;3,3-difluoroprop-1-enide are not extensively detailed in the provided literature, the general principles of nucleophilic addition mechanisms provide a foundational understanding. Most addition-elimination reactions proceed via a two-step mechanism: a nucleophilic attack followed by the departure of a leaving group. saskoer.ca The initial nucleophilic addition is typically the step with the higher energy barrier and is thus rate-determining. saskoer.caresearchgate.net

Factors that can influence the rate-determining step include the reactivity of the nucleophile, the nature of the electrophile, and the reaction conditions. For instance, in reactions with ketones, steric hindrance and electronic factors can make them less reactive than aldehydes. testbook.com In some acid-catalyzed nucleophilic additions, proton transfer from the acid catalyst can become the rate-determining step. researchgate.net For organolithium reagents, the state of aggregation (e.g., monomer, dimer, or higher-order aggregate) can significantly impact reactivity, and the fragmentation of these aggregates can be rate-limiting. nih.gov

| Factor | Influence on Reaction Rate | Example Context |

|---|---|---|

| Nucleophile Strength | A stronger nucleophile generally leads to a faster reaction. | Comparison of different organometallic reagents. |

| Electrophile Structure | Steric hindrance and electronic effects on the electrophile can slow the rate of nucleophilic attack. testbook.com | Aldehydes are generally more reactive than ketones. testbook.com |

| Catalysis | Acid or Lewis acid catalysis can alter the mechanism, potentially changing the rate-determining step. researchgate.net | Protonation of a carbonyl oxygen increases its electrophilicity. |

| Reagent Aggregation | Deaggregation of organolithium reagents may be the slowest step, thus rate-limiting. nih.gov | LDA-mediated lithiations where dimer fragmentation is rate-limiting. nih.gov |

Energetic Profiles of Fluoride (B91410) Elimination and Rearrangement Pathways

A critical aspect of the chemistry of intermediates formed from lithium;3,3-difluoroprop-1-enide is the potential for subsequent reactions, such as fluoride elimination or skeletal rearrangements. The presence of two fluorine atoms on the carbon adjacent to the newly formed bond makes the resulting intermediate susceptible to β-fluoride elimination, a common pathway for gem-difluoroalkenes. nih.gov This process competes with the desired functionalization pathway.

Computational methods, particularly density functional theory (DFT), are invaluable for mapping the energetic profiles of these competing pathways. Such studies can elucidate the origins of selectivity between different reaction channels, such as β-fluoride elimination versus other bond formations. researchgate.net For instance, research on related systems has shown that β-fluoride elimination can be a facile event, proceeding through a syn-elimination pathway. researchgate.net The energetic barrier for this elimination determines its likelihood compared to alternative reaction steps.

Rearrangement pathways are also a possibility, particularly if carbocationic character develops at any stage of the reaction. nih.gov The energetic landscape dictates which pathway is favored. DFT calculations can provide the relative energies of intermediates and transition states for both the desired reaction and unwanted side reactions like elimination and rearrangement, offering a quantitative understanding of the reaction's course. For example, in studies of trifluoromethyl ketones, a phospha-Brook rearrangement followed by β-fluoride elimination was identified as a key pathway. researchgate.net

| Reaction Pathway | Description | Controlling Factors | Energetic Consideration |

|---|---|---|---|

| Desired Nucleophilic Addition | Formation of the target C-C bond. | Reactivity of electrophile, solvent, temperature. | Lower activation energy (ΔG‡) favored. |

| β-Fluoride Elimination | Elimination of a fluoride ion to form a monofluoroalkene. researchgate.net | Stability of the resulting alkene, nature of the counterion. | Competes with desired pathway; relative ΔG‡ is crucial. researchgate.net |

| Rearrangement | Skeletal reorganization of the intermediate. nih.gov | Formation of more stable intermediates (e.g., resonance-stabilized). | Driven by thermodynamic stability of the rearranged product. |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique for unraveling reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. musechem.comsymeres.com By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can gain insights into bond-forming and bond-breaking steps. symeres.comisotope.com This method is crucial for understanding metabolic pathways, reaction kinetics, and structural characterization. symeres.comsigmaaldrich.com

One key application is the measurement of the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. symeres.com A significant KIE for a particular atom suggests that the bond to that atom is being formed or broken in the rate-determining step of the reaction. anl.gov For example, deuterium (B1214612) labeling can be used to probe whether a C-H bond is broken in the slowest step. symeres.com

In the context of lithium;3,3-difluoroprop-1-enide reactions, isotopic labeling could be employed to:

Confirm the nucleophilic carbon: Labeling the C1 or C3 position of the propenyl chain with ¹³C would allow for tracking which carbon atom acts as the nucleophile during the addition reaction using techniques like NMR or mass spectrometry.

Investigate rearrangement and elimination: Deuterium labeling on the carbon bearing the fluorine atoms could help elucidate the mechanism of fluoride elimination.

Probe transition state structure: KIEs measured at various positions can provide detailed information about the geometry and bonding in the transition state. nih.gov For example, a ¹³C KIE at the reacting carbon can indicate the extent of bond formation in the transition state.

While specific isotopic labeling studies on lithium;3,3-difluoroprop-1-enide were not found in the provided search results, the principles are widely applied in organometallic chemistry and mechanistic studies of fluorinated compounds. symeres.comnih.gov

Transition State Characterization and Analysis for Selectivity Rationalization

The selectivity of a chemical reaction—whether it be regioselectivity, diastereoselectivity, or enantioselectivity—is determined by the relative energies of the competing transition states. msu.edubeilstein-journals.org The reaction proceeds preferentially through the transition state of lower energy. Computational chemistry, especially using DFT, has become an essential tool for modeling these transient structures and rationalizing observed selectivity. rsc.orgchemrxiv.org

For reactions involving lithium;3,3-difluoroprop-1-enide, transition state analysis can explain why a particular stereoisomer is formed preferentially. The analysis involves examining the three-dimensional arrangement of atoms in the transition state and identifying the key interactions that stabilize one structure over others. These interactions can include:

Steric Hindrance: Unfavorable crowding between bulky groups destabilizes a transition state. msu.edu

Electronic Effects: The electronic properties of substituents can favor certain geometries. For fluorinated compounds, interactions involving the fluorine atoms, such as hydrogen bonding or dipole-dipole interactions, can be significant. rsc.org

Coordination to the Lithium Cation: In organolithium reactions, the coordination of the lithium ion to heteroatoms in the electrophile and the nucleophile plays a crucial role in organizing the transition state, often leading to cyclic structures that dictate stereoselectivity. msu.edu

For example, in the addition of an enolate to an aldehyde, the diastereoselectivity is often explained by a Zimmerman-Traxler model, which involves a six-membered, chair-like transition state where the substituents occupy positions that minimize steric clash. msu.edu Similar models could be applied to rationalize the stereochemical outcome of reactions with lithium;3,3-difluoroprop-1-enide. Detailed computational analysis can quantify the non-covalent interactions, such as π–π stacking or hydrogen bonds, that contribute to the stabilization of one transition state over another, thereby providing a robust explanation for the reaction's selectivity. rsc.org

| Factor | Description | Impact on Selectivity |

|---|---|---|

| Steric Effects | Repulsive interactions between non-bonded atoms or groups. msu.edu | Favors transition states where bulky groups are further apart, leading to specific diastereomers. |

| Stereoelectronic Effects | Orbital alignment requirements for optimal bonding interaction. | Dictates the trajectory of nucleophilic attack (e.g., Bürgi-Dunitz trajectory). |

| Non-Covalent Interactions | Attractive forces like hydrogen bonds, π-π stacking, or C-F···H interactions. rsc.org | Can selectively stabilize one transition state, enhancing enantioselectivity or diastereoselectivity. rsc.org |

| Metal Chelation | Coordination of the lithium cation to Lewis basic sites, forming a rigid cyclic structure. msu.edu | Locks the relative orientation of reactants, leading to high stereocontrol. |

Synthetic Applications and Strategies Leveraging Lithium 3,3 Difluoroprop 1 Enide

Construction of Complex Fluorinated Molecules

The strategic functionalization of lithium 3,3-difluoroprop-1-enide and its derivatives provides access to a diverse array of more complex fluorinated structures. This includes both the modification of the gem-difluoroalkene unit itself and its use as a linchpin in coupling reactions to build larger molecular frameworks.

A primary application of gem-difluoroalkenes, derived from reagents like lithium 3,3-difluoroprop-1-enide, is their conversion into stereodefined monofluoroalkenes. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions that proceed via selective C-F bond activation. The palladium-catalyzed Suzuki-Miyaura coupling, for instance, allows for the stereoselective reaction of tetrasubstituted gem-difluoroalkenes with various boronic acids to yield (E)-monofluoroalkenes. thieme-connect.comacs.org Computational and experimental studies suggest that the stereoselectivity is controlled by the coordination of the palladium catalyst to a nearby functional group, which directs the subsequent C-F bond activation and coupling. thieme-connect.com

Beyond Suzuki-Miyaura reactions, Stille and Hiyama couplings have also been employed to convert gem-difluoroalkenes into highly functionalized monofluoroalkenes. nih.govresearchgate.net These methods expand the scope of accessible structures, allowing for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups. researchgate.net Furthermore, gem-difluoroalkenes can be synthesized from other precursors, such as the dehydrofluorination of 4-CF₃-β-lactams, which provides access to novel gem-difluoroalkene-β-lactams that can be further functionalized. nih.gov The ability to retain the difluoromethylene group or selectively functionalize one C-F bond makes these substrates exceptionally versatile. nih.gov

| Reaction Type | Starting Material | Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Tetrasubstituted gem-Difluoroalkene | ArB(OH)₂, Pd(0) catalyst | (E)-Monofluoroalkene | High stereoselectivity for the E-isomer. | thieme-connect.comacs.org |

| Stille Coupling | Tetrasubstituted gem-Difluoroalkene | Vinylstannane, Pd(0)/dppe | Monofluorinated 1,3-diene | Stereoselective C-F vinylation. | nih.gov |

| Hiyama Coupling | gem-Difluoroalkene | Organosilicon reagent, Pd(0) | Tetrasubstituted Monofluoroalkene | Allows introduction of alkyl groups. | researchgate.net |

| Dehydrofluorination | 4-CF₃-β-lactam | Base (e.g., LiHMDS) | gem-Difluoroalkene-β-lactam | Access to novel fluorinated β-lactams. | nih.gov |

| Hydrogenation | gem-Difluoroalkene-β-lactam | H₂, Pd/C | Difluoromethyl-β-lactam | Access to CF₂H moiety, a lipophilic H-bond donor. | nih.gov |

The synthesis of fluorinated conjugated systems, such as dienes and trienes, is a valuable extension of gem-difluoroalkene chemistry, providing building blocks for materials science and complex molecule synthesis. Transition-metal catalysis is the key enabler for these transformations. For example, a palladium-catalyzed Stille coupling between tetrasubstituted gem-difluoroalkenes and vinylstannane reagents provides direct, stereoselective access to monofluorinated 1,3-dienes. nih.govtsuigroup.org Similarly, Ni-catalyzed hydroalkenylation of gem-difluoroalkenes with alkynes can produce 2-fluoro-1,3-dienes in high yields. nih.gov

More complex structures, such as difluorinated 1,3-dienes, can be synthesized with high diastereoselectivity through a twofold palladium-catalyzed Miyaura borylation followed by a Suzuki-Miyaura cross-coupling, starting from a tetrasubstituted gem-difluoroalkene. nih.gov This modular approach also permits the synthesis of unsymmetrical difluorinated 1,3-dienes. nih.gov The extension of these cross-coupling strategies, for instance by reacting a resulting fluorinated diene with another vinyl partner via a Heck or Suzuki reaction, provides a logical pathway to fluorinated trienes and higher polyenes. mdpi.com

| Reaction Type | gem-Difluoroalkene Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Tetrasubstituted gem-difluoroalkene | Vinylstannane | Pd(0)/dppe | Monofluorinated 1,3-diene | nih.govtsuigroup.org |

| Suzuki-Miyaura Coupling | Tetrasubstituted gem-difluoroalkene | Vinylboronic acid | Pd(PPh₃)₄ | Monofluorinated 1,3-diene | thieme-connect.com |

| Twofold Suzuki Coupling | Tetrasubstituted gem-difluoroalkene | B₂pin₂ then Vinylboronic acid | Pd(0) | Symmetrical Difluorinated 1,3-diene | nih.gov |

| Hydroalkenylation | gem-Difluoroalkene | Alkyne | Ni(cod)₂/PCy₃ | 2-Fluoro-1,3-diene | nih.gov |

Stereoselective Synthesis of Fluoroorganic Compounds

Controlling stereochemistry is paramount in the synthesis of bioactive molecules. The use of lithium 3,3-difluoroprop-1-enide and its derivatives in stereoselective reactions allows for the precise installation of fluorine atoms within a three-dimensional molecular architecture.

The creation of chiral carbon centers bearing fluorine atoms is a significant challenge that can be addressed using several asymmetric strategies. diva-portal.org One approach involves the reaction of a nucleophile, such as lithium 3,3-difluoroprop-1-enide, with a prochiral electrophile in the presence of a chiral catalyst or ligand. For example, chiral N,N'-dioxide cobalt(II) complexes have been used to catalyze asymmetric rearrangements to form optically active selenides with quaternary C-Se stereocenters. nih.gov Similarly, chiral lithium amide bases, often derived from natural products like proline or sparteine, can mediate stereoselective reactions. chemrxiv.orgsigmaaldrich.com These chiral bases can deprotonate a substrate to form a chiral lithium reagent in situ, which then reacts with an electrophile with high facial selectivity. The use of chiral diamine ligands, for instance, has proven effective for asymmetric addition reactions under various catalytic conditions, including those involving copper and palladium. chemrxiv.org

Another strategy is the enantioselective alkylation of a phosphine-borane complex using a chiral base like (-)-sparteine (B7772259) in conjunction with an organolithium reagent to achieve dynamic kinetic resolution, yielding P-chiral phosphines with high enantiomeric excess. mdpi.com These principles can be extended to the reactions of lithium 3,3-difluoroprop-1-enide, where a chiral ligand could coordinate to the lithium cation, creating a chiral environment that dictates the trajectory of its addition to a prochiral electrophile, thereby constructing a new chiral fluorinated center.

When a substrate already possesses one or more stereocenters, it can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. Reactions involving organolithium reagents, including lithium 3,3-difluoroprop-1-enide, often exhibit high levels of diastereoselectivity when reacting with chiral electrophiles, such as chiral aldehydes, ketones, or imides. nih.govyork.ac.uk

For instance, the addition of tertiary organolithium reagents to chiral carbonyl compounds can proceed with high facial selectivity, often dictated by the steric environment of the existing chiral center(s). nih.gov A well-established strategy involves the use of chiral auxiliaries, such as oxazolidinones derived from amino acids. york.ac.uk The lithium enolate derived from an N-acylated chiral oxazolidinone adopts a rigid, chelated conformation that effectively blocks one face of the enolate. Subsequent reaction with an electrophile occurs from the unhindered face, leading to the formation of one diastereomer in high excess. york.ac.uk This principle is directly applicable to reactions of lithium 3,3-difluoroprop-1-enide with chiral electrophiles, where the pre-existing stereochemistry of the substrate would control the facial approach of the nucleophile, resulting in a diastereomerically enriched product.

Formation of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of fluorine can significantly enhance their biological properties. nih.gov Gem-difluoroalkenes are excellent precursors for the synthesis of a wide variety of fluorinated heterocycles, primarily through cycloaddition reactions where the electron-deficient double bond acts as a reactive component. nih.gov

One of the most powerful methods for constructing five-membered rings is the [3+2] cycloaddition. Gem-difluoroalkenes can act as dipolarophiles in reactions with 1,3-dipoles like azomethine ylides. This strategy has been successfully used to synthesize 3,3-difluoropyrrolidines. nih.gov Similarly, cycloadditions with nitrile oxides can lead to ring-fluorinated isoxazole (B147169) derivatives. rsc.org The [4+2] cycloaddition, or Diels-Alder reaction, provides access to six-membered rings. Dienophiles containing a difluoromethyl group, such as 1-(3-bromo-3,3-difluoroprop-1-ynyl)benzenes, have been shown to react with dienes to construct complex fluorinated aromatic systems after further transformations. researchgate.net

Furthermore, gem-difluoroalkenes can be incorporated into more complex starting materials for annulation reactions. For example, new gem-difluoroalkene β-lactams have been synthesized and can serve as bioisosteres of azetidine-2,4-diones, which are known bioactive scaffolds. nih.gov The versatility of cycloaddition chemistry, including [3+3] and other modalities, makes gem-difluoroalkenes key synthons for accessing a diverse library of novel fluorinated heterocyclic compounds. nih.govmdpi.com

Intramolecular Cyclization Reactions and Ring-Closure Strategies

The 3,3-difluoroallyl group is an exceptional precursor for a range of intramolecular cyclization reactions, enabling the construction of various fluorine-containing carbocycles and heterocycles. These strategies often exploit the unique reactivity of the electron-deficient gem-difluoroalkene. nii.ac.jpd-nb.info

One prominent strategy involves the intramolecular nucleophilic substitution of a vinylic fluorine. For instance, 3,3-difluoroallylic ketones can be readily converted into their corresponding lithium enolates using bases like lithium diisopropylamide (LDA). These enolates undergo a "disfavored" yet efficient 5-endo-trig cyclization, where the enolate oxygen attacks the electron-deficient difluoromethylene carbon. This process, involving an addition-elimination mechanism, exclusively yields 5-fluorinated 2-alkylidene-2,3-dihydrofurans. nii.ac.jp

Beyond nucleophilic attack by heteroatoms, intramolecular radical and cationic cyclizations have also been developed. A two-step process for synthesizing difluoromethyl-substituted 2,3-dihydrobenzoheteroles relies on an initial allylic substitution followed by an intramolecular radical cyclization of the resulting 3,3-difluoroallylic compound. acs.org In the realm of cationic cyclizations, 1,1-difluoro-1-alkenes bearing a biaryl moiety undergo a site-selective intramolecular iodoarylation. d-nb.inforesearchgate.net The regioselectivity of this ring closure is remarkably dependent on the substitution pattern of the difluoroallyl group, leading to either six-membered or seven-membered carbocyclic systems. d-nb.inforesearchgate.net

| Reaction Type | Substrate Precursor | Key Reagent/Condition | Cyclized Product Scaffold | Reference |

|---|---|---|---|---|

| Nucleophilic (5-endo-trig) | 3,3-Difluoroallylic ketone | Lithium Diisopropylamide (LDA) | 5-Fluoro-2-alkylidene-2,3-dihydrofuran | nii.ac.jp |

| Radical | ortho-Heterosubstituted aryl 3,3-difluoroallyl ether/sulfide/amine | Radical Initiator | 3-Difluoromethyl-2,3-dihydrobenzoheterole | acs.org |

| Cationic (Iodoarylation) | 2-(3,3-Difluoroallyl)biphenyl | N-Iodosuccinimide (NIS), TMSOTf | Dibenzo-fused 7-membered carbocycle | d-nb.inforesearchgate.net |

| Cationic (Iodoarylation) | 2-(2-Aryl-3,3-difluoroallyl)biphenyl | N-Iodosuccinimide (NIS), TMSOTf | Dibenzo-fused 6-membered carbocycle | d-nb.inforesearchgate.net |

Synthesis of Fluorine-Containing Scaffolds for Functional Molecules

The strategic incorporation of the 3,3-difluoroallyl motif is instrumental in building complex molecular scaffolds that are of interest in medicinal chemistry and materials science. The cyclization reactions discussed previously are prime examples of scaffold synthesis. nii.ac.jpd-nb.infoacs.org For example, the intramolecular iodoarylation of 2-(3,3-difluoroallyl)biphenyls directly constructs dibenzo-fused seven-membered carbocycles, which are core structures in some bioactive agents. d-nb.info

Another powerful approach involves the dearomative electrophilic fluorination of 2-methylindoles to produce 3,3-difluoroindolines that feature an exomethylidene group. researchgate.net This method creates a highly functionalized and bench-stable crystalline scaffold that serves as a versatile intermediate for further chemical manipulation. researchgate.net

Furthermore, stable and scalable gem-difluoroallylation reagents, such as 3,3-difluoroallyl ammonium (B1175870) salts, have been developed. researchgate.net These reagents react directly with a wide array of nucleophiles, including phenols, alcohols, and amines, to generate gem-difluoroallylated scaffolds. These products can then be elaborated into complex targets, such as fluorinated analogues of the drug Aripiprazole. researchgate.net

Strategic Use in Cascade, Domino, and Multicomponent Reactions

Cascade, domino, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. tcichemicals.comnih.govwiley.com While direct participation of lithium 3,3-difluoroprop-1-enide in well-established named MCRs is not extensively documented, the related gem-difluoroallyl synthon is central to novel multicomponent cascade processes.

A notable example is the photocatalytic defluorinative multicomponent cascade reaction (MCR) of readily available trifluoromethylarenes. researchgate.netacs.orgnih.gov In this process, a trifluoromethylarene, a feedstock diene (like 1,3-butadiene), and a nucleophile (such as an amine or a 1,3-dicarbonyl compound) are combined in a one-pot reaction. acs.orgnih.gov This palladium-catalyzed reaction, induced by visible light, achieves a modular defluorinative 1,4-difunctionalization of the diene, rapidly generating molecules with an ArCF₂-C₄-nucleophile linker. acs.orgnih.gov This highlights a strategy for creating molecular complexity around the aryldifluoromethyl core. researchgate.net

Diversification of Fluorinated Molecular Scaffolds through Post-Reaction Functionalization

A key advantage of the scaffolds generated from 3,3-difluoroallyl precursors is their capacity for extensive post-reaction functionalization. The fluorine atoms and the double bond provide multiple reaction sites for diversification.

The 3,3-difluoroindoline (B14808264) scaffold synthesized via dearomative fluorination is a testament to this versatility. researchgate.net The exocyclic double bond can undergo a wide range of transformations, including palladium-catalyzed amination, hydroboration, and reactions with various nucleophiles, leading to the formation of new C-C, C-N, C-O, C-P, and C-S bonds, all while preserving the gem-difluoro moiety. researchgate.net

Similarly, products from the gem-difluoroallylation using ammonium salt reagents can be readily diversified. researchgate.net For instance, a synthesized gem-difluoroallylated 1,6-enyne can undergo a rhodium-catalyzed reductive cyclization. Other diversification tactics include dihydroxylation of the alkene and transition-metal-catalyzed carbonylation. researchgate.net Even the products of cationic cyclizations can be further modified; the iodinated seven-membered carbocycle formed via iodoarylation can undergo elimination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a fully aromatic ring-difluorinated dibenzo[a,c] researchgate.netannulene. d-nb.info

| Initial Scaffold | Reagents/Reaction Type | Diversified Product/Functionalization | Reference |

|---|---|---|---|

| 3,3-Difluoro-2-exomethylidene indoline | Morpholine, Pd catalyst, ligand | Palladium-catalyzed amination of the double bond | researchgate.net |

| 3,3-Difluoro-2-exomethylidene indoline | HBpin, catalyst | Hydroboration of the double bond | researchgate.net |

| gem-Difluorinated 1,6-enyne | Rh catalyst, H₂ | Reductive cyclization | researchgate.net |

| gem-Difluoroallyl ether | OsO₄, NMO | Dihydroxylation of the double bond | researchgate.net |

| Iodinated dibenzo-fused carbocycle | DBU (base) | HI elimination to form an alkene | d-nb.info |

Computational and Theoretical Studies of Lithium 3,3 Difluoroprop 1 Enide Chemistry

Quantum Chemical Calculations of Electronic Structure and Stability

Charge Distribution, Bond Orders, and Molecular Orbitals in Fluoroallylic Anions

The introduction of highly electronegative fluorine atoms at the C3 position of the propenyl backbone has a profound effect on the electronic structure of the corresponding anion. Quantum chemical calculations, typically employing Density Functional Theory (DFT), can provide a detailed picture of the charge distribution. In the unsubstituted allyl anion, the negative charge is delocalized primarily over the C1 and C3 carbons. However, in the 3,3-difluoroallyl anion, the strong inductive effect of the fluorine atoms significantly alters this distribution.

Calculations would be expected to show a significant polarization of the C-F bonds, leading to a partial positive charge on the C3 carbon and a high negative charge on the fluorine atoms. This, in turn, would influence the charge distribution across the C1-C2-C3 framework. The negative charge that would typically reside on C3 in the parent allyl anion is expected to be significantly reduced, with a corresponding increase in electron density at the C1 position.

Table 1: Hypothetical Calculated Net Atomic Charges (Mulliken) for the 3,3-Difluoroallyl Anion

| Atom | Net Charge (e) |

| C1 | -0.65 |

| C2 | +0.10 |

| C3 | +0.40 |

| F (avg) | -0.45 |

| H (on C1, avg) | +0.10 |

| H (on C2) | +0.10 |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Bond order analysis, for instance through Natural Bond Orbital (NBO) calculations, would likely reveal partial double bond character for both the C1-C2 and C2-C3 bonds, consistent with the resonance description of the allyl system. The C-F bonds would be highly polarized single bonds.

The molecular orbitals (MOs) of the 3,3-difluoroallyl anion will be qualitatively similar to those of the parent allyl anion, consisting of three π-type MOs (ψ₁, ψ₂, ψ₃). However, the energies of these orbitals will be significantly lowered due to the electron-withdrawing nature of the fluorine atoms. The Highest Occupied Molecular Orbital (HOMO), which is ψ₂ in the allyl anion, will still be the primary orbital involved in nucleophilic attacks. The presence of fluorine atoms would be expected to lower the energy of the HOMO, thereby increasing the stability of the anion compared to its non-fluorinated counterpart.

Conformer Analysis and Energetic Minima

Theoretical calculations would explore various coordination modes of the lithium ion, such as η¹-coordination to the C1 carbon or η³-coordination where the lithium interacts with the entire π-system of the allyl anion. The presence of the fluorine atoms might sterically and electronically disfavor coordination at the C3 position. It is anticipated that the most stable conformer would involve the lithium cation primarily associated with the more electron-rich C1 position.

Furthermore, rotation around the C2-C3 single bond could lead to different rotamers. The energetic landscape of these conformational changes can be mapped out by performing relaxed potential energy surface scans, where the dihedral angle of interest is systematically varied, and the energy is minimized at each step. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and reaction intermediates.

Prediction of Reactivity and Selectivity via Transition State Calculations

Transition State Theory (TST) is a cornerstone of computational reaction dynamics. By locating the transition state structure on the potential energy surface, which represents the maximum energy point along the minimum energy path from reactants to products, chemists can calculate the activation energy of a reaction. A lower activation energy corresponds to a faster reaction rate.

For reactions involving lithium 3,3-difluoroprop-1-enide, such as its addition to an electrophile, computational models can be used to predict both reactivity and selectivity. For example, in an alkylation reaction, the fluoroallylic anion can potentially react at either the C1 or C3 position. By calculating the activation energies for both possible reaction pathways, a prediction can be made about the regioselectivity of the reaction. Given the expected charge distribution with higher electron density at C1, it is highly probable that calculations would predict a lower activation energy for attack at the C1 position, leading to the α-substituted product.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of 3,3-Difluoroallyl Anion with a Generic Electrophile (E+)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Attack at C1 | TS-C1 | 15.2 |

| Attack at C3 | TS-C3 | 25.8 |

Note: These values are for illustrative purposes and would be derived from specific transition state calculations.

Energetics of Intermediates and Reaction Energetics

Beyond the transition state, computational modeling can determine the relative energies of all species involved in a reaction, including reactants, intermediates, and products. This allows for the construction of a complete reaction energy profile. For instance, in a multi-step reaction, the energies of any intermediates can be calculated to determine their stability and potential for being observed experimentally.

Solvation Models for Organolithium Species in Various Solvents

The behavior of organolithium reagents is profoundly influenced by the solvent. Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can coordinate to the lithium cation, affecting the aggregation state, reactivity, and structure of the organolithium species. Computational solvation models are essential for capturing these solvent effects in theoretical calculations.

There are two main approaches to modeling solvation: explicit and implicit models.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as the coordination of THF molecules to the lithium cation in lithium 3,3-difluoroprop-1-enide. While computationally expensive, this method provides a detailed and accurate picture of the immediate solvation shell. For instance, calculations could determine the most stable number of THF molecules coordinated to the lithium ion and the corresponding binding energies.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally much less demanding than explicit models and are effective at capturing the bulk electrostatic effects of the solvent.

Often, a hybrid approach is employed, where a few explicit solvent molecules are included to model the primary solvation shell, and a continuum model is used to represent the bulk solvent. This combined approach often provides a good balance between accuracy and computational cost for studying the solution-phase behavior of organolithium compounds like lithium 3,3-difluoroprop-1-enide.

Molecular Dynamics Simulations of Organolithium Aggregates and Reactive Collisions

Following a comprehensive search of scientific literature, no specific studies detailing molecular dynamics simulations of lithium 3,3-difluoroprop-1-enide aggregates or its reactive collisions were identified. The field of computational chemistry often employs molecular dynamics to understand the behavior of complex molecular systems, including the aggregation and reaction dynamics of organolithium compounds. These simulations can provide valuable insights into reaction mechanisms, the structure of transient species, and the influence of solvents and other additives.

However, at present, research focused specifically on the application of these computational methods to lithium 3,3-difluoroprop-1-enide is not available in the public domain. Such studies would be beneficial for elucidating the solution-state structure of this fluorinated organolithium reagent and for predicting its reactivity in various chemical transformations. The intricate interplay of factors such as the C-Li bond polarization, the influence of the fluorine atoms on the electronic structure, and the coordination with solvent molecules presents a rich area for future computational investigation.

Future molecular dynamics studies on lithium 3,3-difluoroprop-1-enide could explore:

The preferred aggregation states (e.g., monomers, dimers, tetramers) in different solvents.

The dynamics of aggregate formation and dissociation.

The collision dynamics with various electrophiles to model reaction pathways and predict product distributions.

Such theoretical work would be a valuable complement to experimental studies and would contribute to a more complete understanding of the chemistry of this and related fluorinated organolithium compounds.

Emerging Trends and Future Research Directions in Fluorinated Organolithium Chemistry

Development of Novel and Sustainable Synthetic Methods for Difluoropropenyl Lithium Reagents

The generation of fluorinated organolithium reagents, including lithium 3,3-difluoroprop-1-enide, has traditionally relied on established methods such as direct deprotonation or halogen-lithium exchange. organicchemistrydata.orgwikipedia.org For instance, the deprotonation of 3,3-difluoroprop-1-ene (B1253990) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common laboratory-scale approach. However, the future of this field is increasingly focused on developing more sustainable and efficient synthetic protocols.

Future research is directed towards several key areas to enhance the sustainability of these methods:

Flow Chemistry: Continuous flow reactors offer superior control over reaction temperature and time for highly exothermic or fast reactions, which are characteristic of organolithium synthesis. This technology can improve safety, yield, and consistency while enabling easier scale-up.

Alternative Bases: Research into catalytic deprotonation or the use of more environmentally benign and economical bases could reduce waste and cost associated with stoichiometric use of strong lithium amide bases.

Solvent Minimization and Replacement: A significant environmental footprint in organolithium chemistry comes from the use of anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). Future methods will likely focus on using greener solvents, minimizing solvent volume, or developing solvent-free reaction conditions, potentially leveraging mechanochemistry.

Sourcing of Fluorine: On a broader scale, the sustainability of all organofluorine chemistry is linked to the sourcing of fluorine, which is primarily derived from mined fluorspar (CaF2). rsc.org Long-term sustainability will depend on developing new sources or more efficient use of existing reserves. rsc.org

Table 1: Comparison of Synthetic Methods for Difluoropropenyl Lithium

| Method | Description | Advantages | Challenges for Sustainability |

|---|---|---|---|

| Direct Deprotonation | Use of a strong base (e.g., LDA) to remove a proton from the precursor molecule. wikipedia.org | High efficiency for acidic protons. | Requires stoichiometric, cryogenically cooled, hazardous reagents; large solvent volumes. |

| Halogen-Lithium Exchange | Reaction of an organohalide with an alkyllithium reagent (e.g., n-BuLi) to swap the halogen for lithium. organicchemistrydata.org | Very fast reaction, can be performed at low temperatures. | Generates stoichiometric organohalide byproducts; uses pyrophoric alkyllithiums. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, precise control, easy scalability. | Initial equipment investment; potential for channel clogging. |

| Mechanochemistry | Solid-state reaction induced by mechanical force (ball-milling). | Drastically reduces or eliminates solvent use. | Heat management; scalability for industrial production. |

Exploration of New Reactivity Modes and Transformations of Lithium 3,3-Difluoroprop-1-enide

While lithium 3,3-difluoroprop-1-enide is a potent nucleophile, its future applications will be defined by exploring reactivity beyond simple addition reactions. The gem-difluoroallyl motif is a versatile functional group, and research is beginning to unlock its potential in more complex transformations.

A key emerging area is the exploration of its ambiphilic nature. While the lithium-bearing carbon is strongly nucleophilic, the double bond can exhibit electrophilic characteristics under certain conditions, a trait observed in related 3,3-difluoro-2-exo-methylidene systems. researchgate.net This dual reactivity opens pathways for novel cycloadditions and annulation strategies.

Furthermore, transformations that are currently being explored with related gem-difluoroalkenes and gem-difluorocyclopropanes provide a roadmap for the future reactivity of lithium 3,3-difluoroprop-1-enide. acs.orgresearchgate.net These include:

Radical Transformations: The gem-difluoroallyl moiety can participate in radical reactions, often initiated by photoredox catalysis, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Difunctionalization: Reactions that add two different functional groups across the double bond of the gem-difluoroalkene structure are being developed, offering rapid increases in molecular complexity. nih.gov

Formal Cycloadditions: Transition-metal-catalyzed ring-opening of gem-difluorocyclopropanes, which can be seen as strained analogues of gem-difluoroalkenes, allows for formal [3+2] cycloadditions to construct complex fluorinated five-membered rings. researchgate.net The lithium reagent could potentially serve as a precursor to intermediates that mimic this reactivity.

Integration with Catalytic Systems (e.g., Transition Metal Catalysis, Photoredox Catalysis)

The synergy between organolithium chemistry and catalysis is a major frontier for future development. While the high reactivity of organolithiums has traditionally made them challenging partners in catalytic cycles, modern advancements are overcoming these hurdles. chemai.io

Transition Metal Catalysis: Lithium 3,3-difluoroprop-1-enide is a prime candidate for use in transition metal-catalyzed cross-coupling reactions. Through a transmetalation step, the gem-difluoroallyl group can be transferred from lithium to a transition metal center (e.g., palladium, nickel, copper). nih.gov This intermediate can then undergo cross-coupling with a variety of electrophiles (aryl halides, triflates) to form valuable C(sp²)-C(sp³) bonds. This strategy is a powerful tool for introducing the gem-difluoroallyl motif into complex molecules, such as pharmaceuticals and agrochemicals. nih.gov The development of specialized ligands and reaction conditions is crucial to prevent side reactions like β-hydride elimination and homocoupling. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a paradigm shift for fluorinated compounds, enabling reactions under exceptionally mild conditions. acs.orgchemrxiv.org While direct use of the lithium reagent in a photocatalytic cycle is less common, it can serve as a precursor to the starting material. More importantly, photoredox catalysis has been shown to generate gem-difluoroallyl radicals from precursors like aryl sulfonium (B1226848) salts, which then undergo coupling. acs.org This highlights a novel, indirect pathway to achieve transformations analogous to what might be expected from the lithium reagent, but under milder, radical-based conditions. acs.orgnih.gov This approach is particularly valuable for late-stage functionalization of complex molecules.

Table 2: Catalytic Applications Involving the gem-Difluoroallyl Moiety

| Catalytic System | Reaction Type | Role of gem-Difluoroallyl Moiety | Potential Precursor | Reference |

|---|---|---|---|---|

| Palladium/Xantphos | C(sp²)-P Cross-Coupling | Not directly involved, but analogous couplings are key | Aryl Thianthrenium Salts | nih.gov |